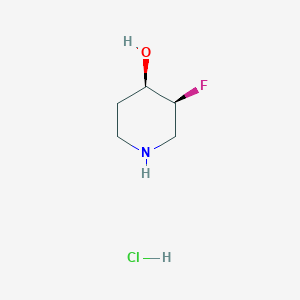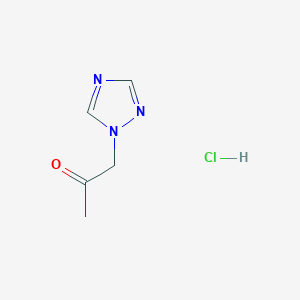
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” is 167.63 . The SMILES string representation of the molecule isO[C@@H]1CNCC[C@@H]1CO.Cl . The InChI representation is 1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6-;/m1./s1 . Physical and Chemical Properties Analysis
“this compound” is a solid substance . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the retrieved information.Scientific Research Applications
Structural Analysis in Pharmaceuticals
The (3S,4R) enantiomer is utilized as an intermediate in the synthesis of pharmaceuticals such as paroxetine and femoxetine. Vibrational circular dichroism (VCD) spectroscopy has been employed to study the solution structures of these intermediates. This technique is particularly sensitive to geometry changes in these molecules and can detect subtle variations caused by intermolecular aggregation, making it a valuable tool for structural analysis of chiral pharmaceuticals in solutions (Urbanová et al., 2002).
Enantioselective Synthesis
A chemoenzymatic method has been reported for the preparation of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, an intermediate of (-)-Paroxetine, where cyclic anhydrides are used as acylating agents in the lipase-catalyzed esterification. This process allows obtaining both enantiomers in their optically pure forms, with lipases from Candida antarctica showing opposite stereochemical preferences (de Gonzalo et al., 2003). The same isomer is also used in enzymatic resolution processes, where Candida antarctica lipases catalyze the enantioselective acylation of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines (de Gonzalo et al., 2001).
Synthesis of Fluorinated Compounds
This compound is involved in the synthesis of a wide array of fluorinated compounds, which are crucial in medicinal chemistry due to their potential biological activity and role in drug design. For instance, it's used in the synthesis of pyrazole-based thioethers, where 4-fluoropiperidine is identified as a competent binding element in conjunction with specific linkers and substitutions (Wiener et al., 2010).
As a Building Block in Medicinal Chemistry
The compound is a key building block in medicinal chemistry, particularly for its role in the enantioselective synthesis of cis-3-fluoropiperidin-4-ol. This process involves a fluorination step employing a modified cinchona alkaloid catalyst, highlighting the compound's pivotal role in creating optically active, enantioselective materials for pharmaceutical applications (Shaw et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
(3S,4R)-3-fluoropiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYZBPWUNRGDD-UYXJWNHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B3103455.png)


![4-Methoxybenzyl[(R)-glycidyl] ether](/img/structure/B3103488.png)


![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B3103501.png)
![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B3103510.png)
![tert-Butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3103518.png)
![[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride](/img/structure/B3103519.png)
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3103527.png)



